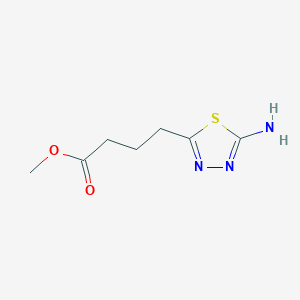

Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate

Description

Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at the 5-position and a methyl butanoate side chain at the 2-position. This compound is of interest in medicinal chemistry due to the pharmacological versatility of thiadiazoles, which are known for antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-12-6(11)4-2-3-5-9-10-7(8)13-5/h2-4H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGFQCZMHNCTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The most commonly reported synthetic method for Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate involves the nucleophilic substitution reaction between 5-amino-1,3,4-thiadiazole-2-thiol and methyl 4-bromobutanoate in the presence of a base. This reaction leads to the formation of the desired thiadiazole-substituted butanoate ester.

| Step | Reactants | Conditions | Description |

|---|---|---|---|

| 1 | 5-amino-1,3,4-thiadiazole-2-thiol | Potassium carbonate (base), DMF solvent, elevated temperature (e.g., 80-100 °C) | Nucleophilic substitution of thiol group with alkyl bromide |

| 2 | Methyl 4-bromobutanoate | Same as above | Alkylation to form ester linkage |

| 3 | Purification | Recrystallization or chromatography | Isolation of pure Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate |

This method leverages the nucleophilicity of the thiol group on the thiadiazole ring to attack the electrophilic carbon in methyl 4-bromobutanoate, facilitated by the base which deprotonates the thiol to form a thiolate anion, enhancing reactivity.

Reaction Conditions and Optimization

- Base: Potassium carbonate is preferred due to its moderate basicity and ability to deprotonate the thiol without causing side reactions.

- Solvent: Dimethylformamide (DMF) is commonly used because of its high polarity, ability to dissolve both organic and inorganic reagents, and high boiling point facilitating elevated temperature reactions.

- Temperature: Elevated temperatures (80-100 °C) are employed to increase reaction rates and improve yield.

- Time: Reaction times typically range from several hours (4-12 h) depending on scale and conditions.

- Purification: Post-reaction, the mixture is subjected to extraction, washing, and purification by recrystallization or column chromatography to achieve high purity.

Industrial Scale Considerations

For industrial production, the synthetic route is adapted for scalability:

- Continuous Flow Reactors: Used to improve heat and mass transfer, allowing better control of reaction parameters and higher throughput.

- Automated Systems: Employed for reagent addition and purification steps to enhance reproducibility and safety.

- Purification: Techniques such as crystallization, solvent washing, and chromatographic methods are optimized for yield and purity.

Alternative Synthetic Approaches

While the nucleophilic substitution method is predominant, literature on 1,3,4-thiadiazole derivatives suggests alternative synthetic approaches that could be adapted:

- Cyclization of Acylhydrazines or Thiosemicarbazides: The 1,3,4-thiadiazole ring can be synthesized by cyclodehydration of appropriate hydrazide precursors with sulfur sources under dehydrating conditions (e.g., using reagents like diphenyl chlorophosphate or TMSCl).

- Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate the cyclization steps forming the thiadiazole ring, potentially applicable in the preparation of substituted derivatives.

- Solid-Phase Synthesis: For rapid generation of thiadiazole libraries, solid-phase methods using polymer-supported intermediates have been documented, though less common for this specific compound.

Reaction Scheme Summary

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| 5-amino-1,3,4-thiadiazole-2-thiol + Methyl 4-bromobutanoate | K2CO3, DMF, 80-100 °C, 4-12 h | Formation of Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate |

Research Findings and Data

- Yield: Reported yields for this reaction typically range from 65% to 85% depending on reaction scale and purification.

- Purity: Final product purity is generally above 95% as confirmed by chromatographic and spectroscopic methods.

- Characterization: Confirmed by NMR (proton and carbon), IR spectroscopy, and mass spectrometry, showing characteristic signals for the thiadiazole ring, amino group, and ester functionality.

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Nucleophilic substitution (thiol + alkyl bromide) | 5-amino-1,3,4-thiadiazole-2-thiol, methyl 4-bromobutanoate, K2CO3, DMF | Straightforward, high yield, scalable | Requires careful control of temperature and base | 65-85 |

| Cyclization of acylhydrazines | Acylhydrazines, sulfur source, dehydrating agents | Efficient ring formation, adaptable | Multi-step, requires precursor synthesis | Variable |

| Microwave-assisted synthesis | Same as above with microwave irradiation | Faster reaction times | Requires specialized equipment | Improved reaction times, yields vary |

| Solid-phase synthesis | Polymer-supported intermediates | Rapid library synthesis | Less common for bulk synthesis | Not typically used for this compound |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiadiazole ring can be reduced under specific conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the thiadiazole ring.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted esters and amides.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate has the molecular formula C7H11N3O2S. Its structure features a thiadiazole ring, which is known for its biological activity and ability to interact with various biomolecules. The compound is synthesized through reactions involving 5-amino-1,3,4-thiadiazole-2-thiol and methyl 4-bromobutanoate in the presence of a base like potassium carbonate .

Medicinal Chemistry

Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate is being investigated for its potential antimicrobial and anticancer properties. The compound's structural characteristics allow it to inhibit specific enzymes and modulate cellular functions:

- Anticancer Activity : Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antiproliferative effects against various human cancer cell lines. For instance, new thiadiazole derivatives have shown promising results in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound is also explored for its efficacy against various pathogens. Its ability to disrupt microbial cell functions makes it a candidate for developing new antibiotics.

Biochemical Research

The biochemical properties of Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate allow it to participate in various biochemical reactions:

- Enzyme Interaction : The compound interacts with enzymes and proteins, influencing metabolic pathways and cellular signaling processes. It has been shown to affect gene expression and cellular metabolism significantly.

- Transport Mechanisms : Understanding how the compound is transported within cells can help elucidate its mechanism of action. Its interactions with transporters and binding proteins are crucial for its biological activity.

Case Study 1: Anticancer Efficacy

A study published in May 2023 investigated new thiadiazole derivatives, including Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate. The research focused on their effects on human cancer cell lines using flow cytometry to assess apoptosis and cell cycle progression. The findings indicated that specific derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Potential

In another investigation, Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate was tested against a range of bacterial strains. Results showed that the compound exhibited potent antimicrobial activity at varying concentrations, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate can be compared to related compounds, focusing on heterocyclic cores, substituents, and biological relevance. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparisons

Core Heterocycle :

- Thiadiazole vs. Oxadiazole : The target compound’s 1,3,4-thiadiazole core contains sulfur, which enhances electron-deficient character compared to 1,3,4-oxadiazole (oxygen in oxadiazole). This difference may influence binding affinity to biological targets, as sulfur’s larger atomic size and polarizability can alter hydrophobic interactions .

Amino groups are often critical in SAR for antimicrobial and anticancer activities . Aryl vs. Alkyl Side Chains: The oxadiazole derivatives (19b–19d) feature bulky aryl substituents (e.g., chlorophenyl, fluoropropylphenyl), which may enhance steric hindrance and reduce solubility. In contrast, the target compound’s methyl butanoate chain balances lipophilicity and metabolic stability.

Functional Groups :

- Ester vs. Carboxylic Acid : The methyl ester in the target compound likely improves cell permeability compared to the carboxylic acid derivatives (19b–19d), which may exist as charged species at physiological pH. However, carboxylic acids often exhibit stronger target binding due to ionic interactions .

Synthesis and Purity :

- The oxadiazole derivatives (19b–19d) were synthesized via modified Methods E/F, yielding purities ranging from 36% to 76%. The lower purity of 19c (36%) suggests challenges in isolating aryl-substituted oxadiazoles, whereas the higher purity of 19d (76%) may reflect optimized fluorinated substituent stability .

Biological Activity: The oxadiazole analogs (19b–19d) inhibit Rho/Myocardin-related transcription factors, critical in cardiovascular and fibrotic diseases. The target compound’s thiadiazole core and amino group may redirect activity toward antimicrobial or anticancer pathways, as suggested by thiadiazole SAR studies .

Biological Activity

Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate is . The structure features a thiadiazole ring, which is a significant scaffold in medicinal chemistry due to its ability to interact with biological targets.

Structural Representation

- SMILES : COC(=O)CCCC1=NN=C(S1)N

- InChI : InChI=1S/C7H11N3O2S/c1-5(8)4-3-6(11)10-7(9)12-2/h3-4H2,1-2H3,(H2,8,9)(H2,10,11)

Antimicrobial Activity

The antimicrobial properties of 1,3,4-thiadiazole derivatives have been extensively studied. Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate exhibits notable activity against various bacterial strains and fungi.

Key Findings

- Bacterial Inhibition : Derivatives of 1,3,4-thiadiazole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Fungal Activity : The compound also shows antifungal properties:

Anticancer Activity

Recent studies have highlighted the potential of methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate as an anticancer agent.

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of the thiadiazole scaffold exhibited cytotoxic effects on various cancer cell lines:

- Compounds similar to methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate showed IC50 values ranging from 0.28 to 10 μg/mL against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

- The most potent compounds in these studies induced apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is influenced by their structural features:

- Substituents on the thiadiazole ring significantly affect potency; for example, introducing electron-withdrawing groups enhances anticancer activity .

Data Summary Table

Q & A

Q. How can the synthesis of Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)butanoate be optimized for higher yield?

Methodological Answer: Synthesis optimization involves:

- Reaction Conditions: Refluxing in acetonitrile (3–5 h) under nitrogen to minimize oxidation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

- Intermediate Handling: Stabilize reactive intermediates (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) by avoiding prolonged exposure to moisture .

- Yield Enhancement: Adjust stoichiometry (1:1.2 molar ratio of thiol to ester) and monitor reaction progress via TLC .

Q. What are the recommended spectroscopic methods for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use NMR in DMSO-d to identify NH protons (δ 7.32 ppm) and methyl ester groups (δ 3.86 ppm) .

- Mass Analysis: High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 282 [M+1]) .

- Purity Assessment: HPLC with a C18 column (acetonitrile/water mobile phase) to validate >95% purity .

Q. What are the key considerations for ensuring compound stability during storage?

Methodological Answer:

- Storage Conditions: Store at −20°C under inert gas (argon) to prevent hydrolysis of the ester group .

- Solvent Compatibility: Dissolve in anhydrous DMSO for long-term stability (>6 months) .

- Handling Protocols: Use desiccants in storage vials and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this thiadiazole derivative?

Methodological Answer:

- DFT Calculations: Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and binding affinity. For example, thiadiazole rings exhibit electron-deficient regions ideal for nucleophilic interactions .

- Docking Studies: Use AutoDock Vina to model interactions with targets like ABC transporters (e.g., P-glycoprotein) .

- MD Simulations: Simulate ligand-protein stability in aqueous environments (GROMACS) to assess binding kinetics .

Q. What strategies are effective in elucidating the mechanism of action in enzymatic inhibition?

Methodological Answer:

- Kinetic Assays: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition (e.g., Rho kinase assays) .

- Mutagenesis Studies: Modify enzymatic active sites (e.g., ATP-binding pockets) to identify critical residues for inhibition .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to validate inhibitor-enzyme interactions .

Q. How should contradictory biological activity data from different assay conditions be reconciled?

Methodological Answer:

- Assay Standardization: Compare results across uniform conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Cross-Validation: Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) for activity confirmation. For example, discrepancies in IC values may arise from assay sensitivity differences .

- Data Normalization: Reference positive/negative controls (e.g., doxorubicin for cytotoxicity) to contextualize activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.